N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798045-74-5
VCID: VC7630000
InChI: InChI=1S/C21H16N4O3S/c26-19(24-21-23-16-7-4-10-22-20(27)18(16)29-21)13-8-9-15-14(11-13)17(28-25-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,27)(H,23,24,26)
SMILES: C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Molecular Formula: C21H16N4O3S
Molecular Weight: 404.44

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

CAS No.: 1798045-74-5

Cat. No.: VC7630000

Molecular Formula: C21H16N4O3S

Molecular Weight: 404.44

* For research use only. Not for human or veterinary use.

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide - 1798045-74-5

Specification

CAS No. 1798045-74-5
Molecular Formula C21H16N4O3S
Molecular Weight 404.44
IUPAC Name N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Standard InChI InChI=1S/C21H16N4O3S/c26-19(24-21-23-16-7-4-10-22-20(27)18(16)29-21)13-8-9-15-14(11-13)17(28-25-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,27)(H,23,24,26)
Standard InChI Key FLYDQJIVEGOVAR-UHFFFAOYSA-N
SMILES C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5

Introduction

Chemical Name:
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

This compound is a heterocyclic organic molecule characterized by its thiazolo[5,4-c]azepine and benzo[c]isoxazole frameworks. Such structures are commonly explored in medicinal chemistry due to their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions combining:

  • Thiazolo[5,4-c]azepine Formation:

    • This step involves cyclization reactions using thioamides or related precursors.

  • Benzo[c]isoxazole Derivatization:

    • The benzo[c]isoxazole moiety is introduced through cyclization of hydroxamic acids or nitrile oxides with aromatic systems.

  • Amide Bond Formation:

    • The final step involves coupling the thiazole and benzo[c]isoxazole fragments via an amide bond using reagents like carbodiimides (e.g., DCC or EDC).

Potential Applications

  • Antimicrobial Activity:
    Heterocyclic compounds containing thiazole and isoxazole rings are known for their antibacterial and antifungal properties.

  • Anticancer Potential:
    Isoxazole derivatives have been studied for their ability to inhibit enzymes like kinases or proteases involved in cancer cell proliferation.

Mechanism of Action

While specific data for this compound is unavailable, similar molecules act by:

  • Binding to active sites of enzymes.

  • Disrupting cellular pathways critical for microbial or cancer cell survival.

Analytical Data

To confirm the structure and purity of the compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyConfirm chemical structure (¹H and ¹³C NMR).
Mass SpectrometryDetermine molecular weight and fragmentation.
IR SpectroscopyIdentify functional groups (amide C=O stretch).
X-ray CrystallographyValidate crystal structure (if crystalline).

Molecular Docking Studies

In silico docking studies on related compounds suggest that such molecules could interact with enzymes like:

  • 5-lipoxygenase (anti-inflammatory target).

  • Kinases implicated in cancer signaling pathways.

Cytotoxicity Data

Although specific cytotoxicity data for this compound is unavailable, structurally similar compounds have shown IC₅₀ values below 100 µM against various cancer cell lines.

Pharmacokinetics

Preliminary studies on analogous molecules indicate:

  • Moderate lipophilicity (logP ~3–5).

  • Potential for oral bioavailability due to the presence of hydrogen bond donors/acceptors.

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